
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of 2-methylphenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. This reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the 2-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the 2-methylphenyl group.
Scientific Research Applications
3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound has a similar structure but contains a selenoxo group instead of the pyrrole ring.
2-(2-Methylphenyl)-1,3-benzothiazole: Another related compound with a benzothiazole ring instead of the pyrrole ring.
Uniqueness
3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C11H13N/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-6,12H,7-8H2,1H3 |
InChI Key |
PNSOVQAWTULGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


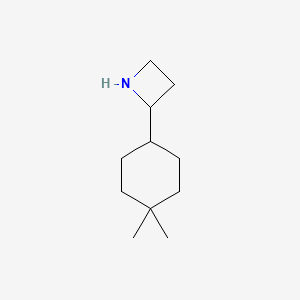
amine](/img/structure/B13288100.png)

![N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide](/img/structure/B13288110.png)

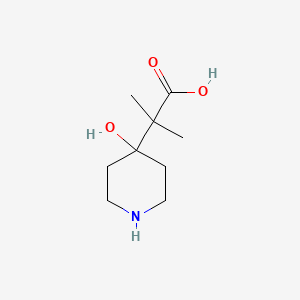
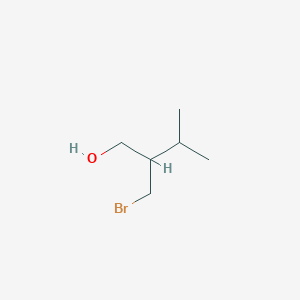
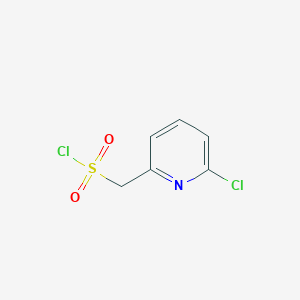
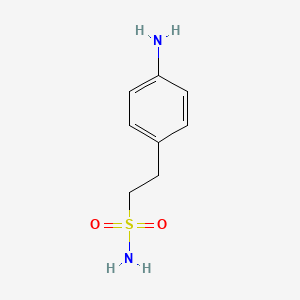
![2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)
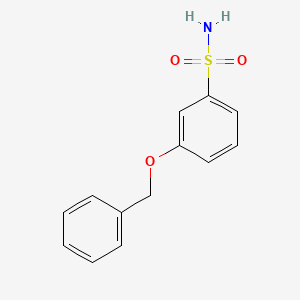

amine](/img/structure/B13288173.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
